![molecular formula C36H38N2 B14201940 1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine CAS No. 919789-62-1](/img/structure/B14201940.png)
1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine is an organic compound known for its unique structural properties. This compound is characterized by the presence of two piperidine rings connected through a diphenylethene moiety, which is further substituted with phenylene groups. It is a member of the larger family of diphenylethene derivatives, which are known for their applications in various fields, including materials science and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine typically involves the following steps:
Formation of Diphenylethene Core: The initial step involves the formation of the diphenylethene core through a reaction between benzaldehyde and diphenylacetylene under basic conditions.
Substitution with Phenylene Groups: The diphenylethene core is then subjected to a Friedel-Crafts alkylation reaction with phenyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the phenylene groups.
Introduction of Piperidine Rings: The final step involves the nucleophilic substitution reaction where the phenylene-substituted diphenylethene is reacted with piperidine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine rings, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aggregation-induced emission properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Mécanisme D'action
The mechanism of action of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with cellular proteins, enzymes, or receptors, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine can be compared with other similar compounds, such as:
1,2-Bis(4-hydroxyphenyl)-1,2-diphenylethylene: Known for its use as an intermediate in the synthesis of polymers and dyes.
4,4’-(2,2-Diphenylethene-1,1-diyl)dibenzaldehyde: Utilized in organic synthesis and as a precursor for various chemical reactions.
1,1,2,2-Tetraphenylethylene: Widely used in the development of fluorescent materials and sensors.
The uniqueness of 1,1’-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine lies in its specific structural features and the presence of piperidine rings, which confer distinct chemical and physical properties, making it valuable for diverse applications.
Propriétés
Numéro CAS |
919789-62-1 |
|---|---|
Formule moléculaire |
C36H38N2 |
Poids moléculaire |
498.7 g/mol |
Nom IUPAC |
1-[4-[1,2-diphenyl-2-(4-piperidin-1-ylphenyl)ethenyl]phenyl]piperidine |
InChI |
InChI=1S/C36H38N2/c1-5-13-29(14-6-1)35(31-17-21-33(22-18-31)37-25-9-3-10-26-37)36(30-15-7-2-8-16-30)32-19-23-34(24-20-32)38-27-11-4-12-28-38/h1-2,5-8,13-24H,3-4,9-12,25-28H2 |
Clé InChI |
FPGGFNKOUYASDU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=C(C=C4)N5CCCCC5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


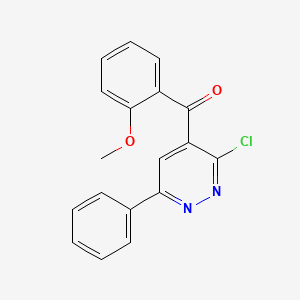
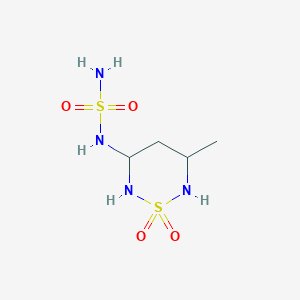
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)
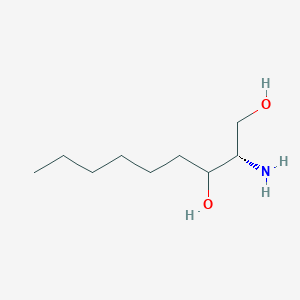
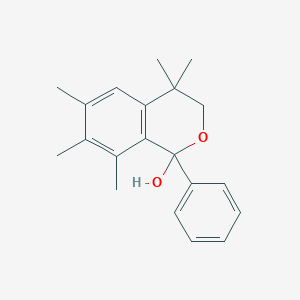

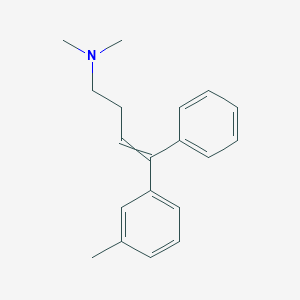
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
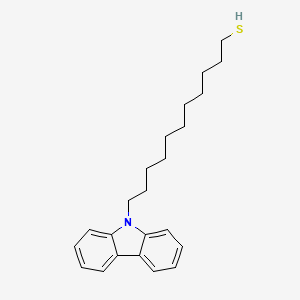
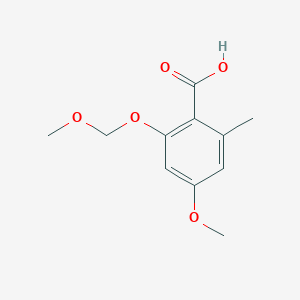
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]](/img/structure/B14201955.png)
